

Feprosidnine IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Feprosidnine**
Cat. No.: **B1202311**

[Get Quote](#)

Feprosidnine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Feprosidnine, also known by its brand name Sydnophen, is a psychostimulant drug with antidepressant properties developed in the Soviet Union in the 1970s.^[1] Structurally, it is a mesoionic sydnone imine and is related to mesocarb.^{[1][2]} Its complex pharmacological profile, characterized by a multi-target mechanism of action, makes it a subject of interest for neuropharmacology and medicinal chemistry research. This document provides a detailed overview of the chemical properties, synthesis, and known pharmacological activities of **Feprosidnine**.

Chemical Identity and Structure

Feprosidnine is a chiral molecule belonging to the sydnone imine class of compounds.

- IUPAC Name: 5-Imino-3-(1-phenylpropan-2-yl)-5H-1,2,3-oxadiazol-3-ium-2-ide^[1]
- Other IUPAC Names: 3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine^[3]
- CAS Number: 22293-47-6^{[1][3]}
- Molecular Formula: C₁₁H₁₃N₃O^{[1][3]}

- Molecular Weight: 203.24 g/mol [\[4\]](#)[\[5\]](#)
- SMILES: CC(Cc1ccccc1)[n+]1cc([NH-])on1[\[5\]](#)
- Stereochemistry: **Feprosidnine** is a racemic mixture.[\[5\]](#)

Structure:

Synthesis

A patented method for the synthesis of **Feprosidnine** involves a multi-step process.[\[1\]](#) The key steps are outlined below.

Experimental Protocol: Synthesis of **Feprosidnine**[\[1\]](#)

- Formation of Glycolonitrile: A base-catalyzed reaction between acetone cyanohydrin and a 40% formaldehyde solution yields glycolonitrile.
- Formation of N-(1-phenyl-2-propylamine)-acetonitrile: Amphetamine is added to the glycolonitrile solution and allowed to react overnight.
- Nitrosylation and Cyclization: The amino group of N-(1-phenyl-2-propylamine)-acetonitrile is nitrosylated in situ using nitrous acid, generated from hydrochloric acid and sodium nitrite. This step leads to the formation of **Feprosidnine**.

The reported yield for this synthesis is 51.5% based on the initial weight of the amine.[\[1\]](#)

Pharmacological Profile

Feprosidnine exhibits a complex mechanism of action, interacting with multiple neurotransmitter systems.[\[1\]](#)[\[6\]](#) This multifaceted activity is believed to contribute to its stimulant and antidepressant effects. The primary known pharmacological actions are summarized below.

Pharmacological Target/Action	Effect	Reference
Monoamine Oxidase (MAO)	Reversible Inhibition	[1][7]
Cholinergic System	Anticholinergic Activity	[7]
Adrenergic System	Potentiation of Adrenaline and Noradrenaline	[7]
Opioid System	Opioid action	[1][6]
Nitric Oxide System	Nitric Oxide Donation	[1][6]

3.1. Monoamine Oxidase Inhibition

Feprosidnine is a reversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][7] By inhibiting MAO, **Feprosidnine** increases the synaptic availability of these neurotransmitters, which is a well-established mechanism for antidepressant action.

3.2. Cholinergic, Adrenergic, and Opioid Effects

The drug also demonstrates anticholinergic properties and enhances the effects of adrenaline and noradrenaline, contributing to its stimulant effects.[7] Additionally, interactions with the opioid system have been reported, although the specific receptor subtypes and the nature of these interactions are not well-defined.[1][6]

3.3. Nitric Oxide Donation

Feprosidnine is thought to act as a nitric oxide (NO) donor.[1][6] NO is a critical signaling molecule involved in various physiological processes, including neurotransmission and vasodilation. This aspect of its pharmacology may contribute to its overall effects on the central nervous system.

Experimental Protocols for Pharmacological Evaluation

Due to the limited publicly available data, the following are generalized protocols that can be adapted for the in vitro characterization of **Feprosidnine**'s pharmacological activities.

4.1. Monoamine Oxidase (MAO) Inhibition Assay

- Principle: This assay measures the ability of **Feprosidnine** to inhibit the activity of MAO-A and MAO-B isoforms. The enzymatic activity is determined by monitoring the conversion of a substrate (e.g., kynuramine for both isoforms, or more specific substrates) to a fluorescent or chromogenic product.
- Methodology:
 - Prepare recombinant human MAO-A and MAO-B enzymes.
 - Pre-incubate the enzymes with varying concentrations of **Feprosidnine**.
 - Initiate the reaction by adding the substrate.
 - Measure the rate of product formation using a fluorometer or spectrophotometer.
 - Calculate the IC_{50} value, representing the concentration of **Feprosidnine** required to inhibit 50% of the enzyme activity.

4.2. Radioligand Binding Assays for Receptor Affinity

- Principle: These assays determine the binding affinity of **Feprosidnine** to various receptors (e.g., cholinergic, adrenergic, opioid). This is achieved by measuring the displacement of a radiolabeled ligand from the receptor by **Feprosidnine**.
- Methodology:
 - Prepare cell membranes expressing the receptor of interest.
 - Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of **Feprosidnine**.
 - Separate the bound and free radioligand by filtration.

- Quantify the radioactivity of the bound ligand using a scintillation counter.
- Calculate the K_i value, which represents the inhibitory constant of **Feprosidnine** for the receptor.

4.3. Nitric Oxide (NO) Release Assay

- Principle: This assay quantifies the release of NO from **Feprosidnine** in a cellular or cell-free system. The Griess assay is a common colorimetric method for detecting nitrite, a stable and quantifiable breakdown product of NO.
- Methodology:
 - Incubate **Feprosidnine** in a suitable buffer or with a cell line known to produce NO synthase.
 - At various time points, collect aliquots of the supernatant.
 - Add Griess reagent to the aliquots, which reacts with nitrite to form a colored azo dye.
 - Measure the absorbance of the solution using a spectrophotometer.
 - Determine the concentration of nitrite using a standard curve.

Putative Signaling Pathway

The antidepressant and stimulant effects of **Feprosidnine** can be conceptualized through its influence on monoaminergic neurotransmission. The following diagram illustrates a simplified putative signaling pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Feprosidnine - Wikipedia [en.wikipedia.org]
- 2. Mesocarb - Wikipedia [en.wikipedia.org]
- 3. 1,2,3-Oxadiazolium, 5-amino-3-(1-methyl-2-phenylethyl)-, inner salt | C11H13N3O | CID 72088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Feprosidnine [bionity.com]
- 5. GSRS [precision.fda.gov]
- 6. Feprosidnine [chemeurope.com]
- 7. СИДНОФЕН (Sidnophenum) - Информация - медицинский портал Челябинска [med74.ru]
- To cite this document: BenchChem. [Feprosidnine IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202311#feprosidnine-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com